molecular formula C9H12BrN3O B8732493 3-Bromo-5-morpholinopyridin-2-amine

3-Bromo-5-morpholinopyridin-2-amine

Cat. No.: B8732493
M. Wt: 258.12 g/mol
InChI Key: ZIHPHFBUJVXCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-morpholinopyridin-2-amine is a useful research compound. Its molecular formula is C9H12BrN3O and its molecular weight is 258.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

3-bromo-5-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12BrN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

ZIHPHFBUJVXCNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(5-Bromo-6-nitropyridin-3-yl)morpholine (95 mg, 0.33 mmol) was dissolved in EtOH (12 mL) and water (3.0 mL) was added, followed by SnCl2 (313 mg, 1.65 mmol). The reaction mixture was heated to 80° C. for 2 h, cooled to room temperature and diluted with DCM. The two phases were separated, the organic phase was washed with water. The water phase was back extracted with DCM. The pH was adjusted to 12 with 6N NaOH and the mixture was further extracted with DCM. The organic extracts were combined, dried (Na2SO4) and evaporated under reduced pressure obtaining the desired 3-bromo-5-morpholinopyridin-2-amine (71.5 mg, 84%). LCMS (m/z): 260.0 (MH+), 0.37 min.
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
313 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-(5-Bromo-6-nitropyridin-3-yl)morpholine (2 g, 6.9 mmol) in MeOH (150 mL) in a round bottom flask was added Zn dust (4.54 g, 69.4 mmol). The reaction mixture was cooled to 0° C. Solid NH4Cl (3.71 g, 69.4 mmol) was added in portions, over 5 min. The heterogeneous reaction mixture was stirred at room temperature for 2 h, filtered through a plug of Celite washing the filter cake with methanol and ethanol. The filtrate was concentrated to a brownish solid which was purified by flash column chromatography on silica gel (ISCO, 80 g column, 0-70% EtOAc/heptane in 15 min and 70% EtOAc to 25 min), obtaining 3-bromo-5-morpholinopyridin-2-amine (936 mg, 52.2%) as a slightly off white solid. LCMS (m/z): 258.2 (MH+), 0.35 min; 1H NMR (400 MHz, CDCl3) δ ppm 7.75 (d, J=2.3 Hz, 1H) 7.40-7.30 (m, 1H) 4.66 (br. s., 2H) 3.91-3.74 (m, 4H) 3.07-2.90 (m, 4H).
Name
4-(5-Bromo-6-nitropyridin-3-yl)morpholine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.54 g
Type
catalyst
Reaction Step One
Name
Quantity
3.71 g
Type
reactant
Reaction Step Two

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